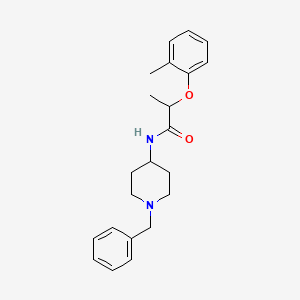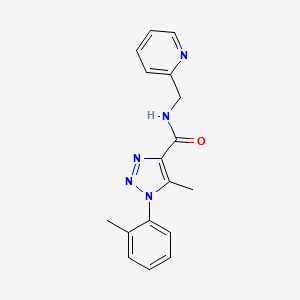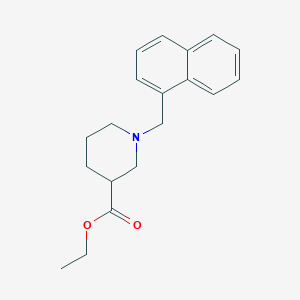![molecular formula C15H14F3NO B5122583 (2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5122583.png)
(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine, also known as MTB, is a chemical compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine has been found to bind to the sigma-2 receptor with high affinity, leading to a modulation of its activity. This receptor is involved in various physiological processes including cell proliferation, apoptosis, and stress response. By modulating the activity of this receptor, (2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in certain cancer cell lines, suggesting a potential application in cancer treatment. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have a high affinity for the sigma-2 receptor, making it a useful tool for studying the activity of this receptor. However, one limitation is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several future directions for research on (2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine. One area of focus could be on further elucidating its mechanism of action, which would help to better understand its potential applications in various fields. Additionally, more research could be done on its potential applications in cancer treatment, as well as its neuroprotective effects in animal models of neurodegenerative diseases. Finally, it may be useful to explore the potential for developing (2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine derivatives with improved efficacy and selectivity for the sigma-2 receptor.
Méthodes De Synthèse
(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine can be synthesized through a multi-step process involving the reaction of 2-methoxyaniline with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through crystallization to obtain pure (2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine.
Applications De Recherche Scientifique
(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-2 receptor, which is involved in various physiological processes including cell proliferation, apoptosis, and stress response. (2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine has been shown to modulate the activity of this receptor, which may have implications for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
2-methoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-20-14-9-5-4-8-13(14)19-10-11-6-2-3-7-12(11)15(16,17)18/h2-9,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWVNRHKYACZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5122513.png)
![N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5122514.png)



![2-chloro-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5122549.png)
![5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5122551.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol](/img/structure/B5122559.png)
![3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5122560.png)


![3,3'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoic acid](/img/structure/B5122590.png)
![1-(2,3-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5122594.png)